Geiparvarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Geiparvarin, also known as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl isonicotinic acid hydrazide, is a compound that has been studied for its potential use in scientific research. It is a glycoside derivative of isoniazid, which is an anti-tuberculosis drug. Geiparvarin has been shown to have potential applications in the fields of biochemistry and pharmacology.
Scientific Research Applications
Antiproliferative and Antimicrotubular Activities : Geiparvarin shows significant antiproliferative properties, which are attributed to its interaction with microtubular proteins. It does not inhibit colchicine binding to tubulin but effectively counteracts taxol's effect on microtubule formation, suggesting competitive inhibition at the taxol binding site of tubulin. This action points to its potential as an antimicrotubular agent in cancer therapy (Miglietta et al., 1996).
Role in Drug Development : Geiparvarin has been considered a model compound for designing new antitumor drugs. Its structure, synthesis, and medicinal chemistry have been extensively reviewed, highlighting its significance in the development of novel cancer therapies (Valenti, 1997).
Cytotoxic Effects in Combination with Paclitaxel : Studies have found that geiparvarin and its analogues, when combined with paclitaxel, exhibit enhanced cytotoxicity. This combination disrupts the microtubule network organization more effectively, suggesting a potential synergy in cancer treatment (Miglietta et al., 2001).
Influence on Cytoskeleton Components : Geiparvarin affects various components of the cytoskeleton. It alters intermediate filaments and the microfilament network, exhibiting a vinblastine-like action. This disruption of cytoskeleton components further supports its role in inhibiting tumor cell growth (Bocca et al., 2001).
New Derivatives with Enhanced Antitumoral Activity : Recent research has focused on developing new geiparvarin analogues with improved antitumoral activity. These compounds have shown significant inhibitory effects against various human cell lines, indicating the potential for more effective cancer treatments (Chimichi et al., 2002).
Potential in Osteosarcoma Treatment : Geiparvarin has shown promise in inhibiting the progression of osteosarcoma, notably by down-regulating COX2 expression. This effect on COX2, a key player in cancer progression, underscores its potential as a therapeutic agent in osteosarcoma treatment (Wang et al., 2022).
properties
CAS RN |
36413-91-9 |
---|---|
Product Name |
Geiparvarin |
Molecular Formula |
C19H18O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
7-[(E)-3-(5,5-dimethyl-4-oxofuran-2-yl)but-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C19H18O5/c1-12(15-11-17(20)19(2,3)24-15)8-9-22-14-6-4-13-5-7-18(21)23-16(13)10-14/h4-8,10-11H,9H2,1-3H3/b12-8+ |
InChI Key |
OUTLLBZGJYDUQE-XYOKQWHBSA-N |
Isomeric SMILES |
C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/C3=CC(=O)C(O3)(C)C |
SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3=CC(=O)C(O3)(C)C |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3=CC(=O)C(O3)(C)C |
Other CAS RN |
36413-91-9 |
synonyms |
geiparvarin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.